4-[1-(4-Fluorophenyl)-1-(4-hydroxyphenyl)ethyl]phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Fluorophenyl)-1-(4-hydroxyphenyl)ethyl]phenol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is a scalable and efficient method that can be adapted for industrial production .
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Fluorophenyl)-1-(4-hydroxyphenyl)ethyl]phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols.
Scientific Research Applications
4-[1-(4-Fluorophenyl)-1-(4-hydroxyphenyl)ethyl]phenol is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-(4-Fluorophenyl)-1-(4-hydroxyphenyl)ethyl]phenol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Ethylphenol: A para-substituted phenolic compound with similar structural features.
4-Hydroxyphenethyl alcohol: Another phenolic compound with a hydroxyethyl group.
Uniqueness
4-[1-(4-Fluorophenyl)-1-(4-hydroxyphenyl)ethyl]phenol is unique due to the presence of both fluorophenyl and hydroxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and industrial applications.
Biological Activity
4-[1-(4-Fluorophenyl)-1-(4-hydroxyphenyl)ethyl]phenol, also known by its CAS number 741-35-5, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The chemical structure of this compound includes a fluorophenyl and a hydroxyphenyl group, which contribute to its unique properties. The molecular formula is C20H17FO2, and it has a molecular weight of 320.35 g/mol.
Property | Value |
---|---|
Molecular Formula | C20H17FO2 |
Molecular Weight | 320.35 g/mol |
Density | 1.157 g/cm³ |
Boiling Point | 418.4 °C |
Melting Point | Not Available |
The biological activity of this compound primarily involves its interaction with various molecular targets. It has been shown to exhibit antioxidant , anti-inflammatory , and anticancer properties. The compound acts by modulating enzyme activity and influencing signaling pathways related to cell proliferation and apoptosis.
Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which can reduce oxidative stress in cells. This activity is crucial in preventing cellular damage linked to various diseases.
Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Anticancer Properties : The compound has shown promise in inhibiting the growth of cancer cell lines. For instance, it has been evaluated against breast cancer (MCF7) and prostate cancer (PC-3) cell lines, demonstrating significant cytotoxic effects.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the effects of this compound on MCF7 breast cancer cells. The results indicated an IC50 value of approximately 12 µM, suggesting potent anticancer activity compared to standard chemotherapeutics .
- Inhibition of Tyrosinase : In another investigation focused on melanin biosynthesis, the compound was found to inhibit tyrosinase activity effectively, indicating potential applications in skin-related disorders .
- Cell Viability Studies : Research involving various cancer cell lines revealed that this compound could induce apoptosis in a dose-dependent manner, with significant reductions in cell viability observed at concentrations above 10 µM .
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
4-[1-(4-fluorophenyl)-1-(4-hydroxyphenyl)ethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO2/c1-20(14-2-8-17(21)9-3-14,15-4-10-18(22)11-5-15)16-6-12-19(23)13-7-16/h2-13,22-23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOHKDXCUAVCFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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